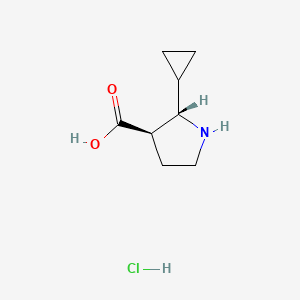

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride” belong to a class of organic compounds known as amino acids and derivatives. They are compounds containing amino acids or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxy group .

Synthesis Analysis

The synthesis of similar compounds often involves stereoselective reactions. For example, the synthesis of (2R,3S)-2 and (2S,3R)-4 was accomplished by employing a highly stereoselective [2+2]-cycloaddition reaction followed by alcoholysis of the formed 3,4-cis-disubstituted p-lactam .Molecular Structure Analysis

The molecular structure of these compounds typically includes a cyclopropyl group, a pyrrolidine ring, and a carboxylic acid group. The (2S,3R) notation indicates the stereochemistry of the molecule, with the 2S and 3R referring to the configuration of the chiral centers .Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on the specific functional groups present in the molecule. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, they are typically solid at room temperature and have a specific molecular weight .Scientific Research Applications

Asymmetric Synthesis and Antibacterial Agents

One significant application of structurally similar compounds involves the asymmetric synthesis of enantiomers with antibacterial properties. For example, the compound 1, identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents, showcases the importance of asymmetric synthesis in enhancing the antibacterial activity against both aerobic and anaerobic bacteria. The S-(+) enantiomer of this compound demonstrated superior in vivo activity and solubility profile compared to its racemic mixture, highlighting the clinical significance of asymmetric synthesis in drug development (Rosen et al., 1988).

Structural Investigations and Drug Development

Structural investigations of related cyclic compounds have contributed to understanding their chemical behavior and potential in drug development. For instance, the structural analysis of 3-acylpyrrolidine-2,4-diones (tetramic acids) revealed insights into their tautomeric states, aiding in the revision of the structures of natural products containing this unit. Such investigations underscore the role of structural analysis in elucidating the properties of compounds for therapeutic applications (Nolte et al., 1980).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the study of these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential uses in various fields .

Properties

IUPAC Name |

(2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-4-9-7(6)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMDBTKBPXNJFD-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C(=O)O)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)

![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)

![3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2771774.png)

![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2771776.png)

![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)

![N-(3-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2771790.png)